Cimetidine EP Impurity B

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

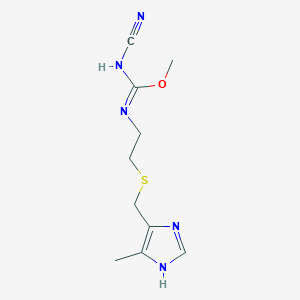

IUPAC Name |

methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5OS/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYULTRKNQVUZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCN=C(NC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role in Pharmaceutical Quality Control and Research Applications

Utilization as a Certified Reference Material (CRM)

Cimetidine EP Impurity B is widely used as a Certified Reference Material (CRM) or a pharmaceutical secondary standard in analytical laboratories. sigmaaldrich.comsigmaaldrich.com These standards are qualified as CRMs and are produced and certified under stringent quality management systems, such as ISO 17034 (for the production of reference materials) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). sigmaaldrich.com

The availability of a well-characterized CRM for this compound is indispensable for several analytical applications. sigmaaldrich.com It serves as a benchmark against which production batches of Cimetidine are tested. By using a CRM, laboratories can ensure the traceability and reliability of their measurements, which is a fundamental requirement for regulatory compliance. These secondary standards often offer multi-traceability to primary pharmacopeial standards (e.g., USP, EP, BP), where available. sigmaaldrich.com The certificate of analysis accompanying the CRM provides comprehensive data on its purity and characterization, guaranteeing its suitability for its intended use. sigmaaldrich.com

| Aspect of Certified Reference Material | Description | Governing Standards |

| Qualification | Qualified as a Pharmaceutical Secondary Standard. | ISO 17034, ISO/IEC 17025 sigmaaldrich.com |

| Application | Pharma release testing, method development, QC testing. sigmaaldrich.com | Pharmacopeial Standards (USP, EP, BP) sigmaaldrich.com |

| Documentation | Supplied with a comprehensive Certificate of Analysis. sigmaaldrich.com | N/A |

Application in Analytical Method Development and Validation (AMV) for Cimetidine Formulations

The development and validation of analytical methods are crucial steps in the lifecycle of a pharmaceutical product, ensuring that the methods used for quality control are accurate, precise, and reliable. This compound is essential for this process. cleanchemlab.comclearsynth.comaquigenbio.com It is used to develop and validate analytical procedures, such as High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying Impurity B from the parent Cimetidine API and other related impurities.

During method validation, as per guidelines like the International Council for Harmonisation (ICH) Q2(R1), the reference standard for Impurity B is used to assess key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and the API.

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the impurity over a specific range.

Accuracy & Precision: Ensuring the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest amount of the impurity that can be reliably detected and quantified.

These validated methods are then routinely used in QC laboratories for the release testing of Cimetidine drug substances and products. sigmaaldrich.com

Importance in Impurity Profiling and Control Strategies for Cimetidine Drug Substance

Control strategies are designed to ensure that the level of any given impurity in the final drug product remains below established safety thresholds. irjet.net For unidentified impurities in cimetidine formulations, ICH guidelines stipulate a threshold of ≤0.10%. Forced degradation studies, where the drug substance is subjected to stress conditions like acid/base hydrolysis and oxidation, are performed to understand potential degradation pathways and ensure the analytical method can detect all possible impurities. irjet.net

The control of this compound is achieved through:

Process Optimization: Refining the synthesis of Cimetidine to minimize the formation of Impurity B. For instance, improper pH control during synthesis can lead to its formation.

Setting Specifications: Establishing acceptance criteria for the maximum allowable level of Impurity B in the API and final product.

Routine Testing: Employing validated analytical methods (e.g., HPLC) to monitor the levels of Impurity B in each batch, ensuring compliance with regulatory standards.

LC-MS (Liquid Chromatography-Mass Spectrometry) is another powerful technique used in impurity profiling to confirm the structure of known impurities and elucidate the structure of unknown ones. chimia.chirjet.net

Theoretical Considerations in Structure-Activity Relationship (SAR) of Impurities

While this compound is primarily considered for its role in quality control, examining its structure in relation to Cimetidine and other impurities provides insight into structure-activity relationships (SAR). SAR studies explore how a molecule's chemical structure relates to its biological activity. ceon.rs

The biological activity of Cimetidine as a histamine H2-receptor antagonist is attributed to specific structural features: an imidazole ring, a flexible thioether side chain, and a polar N-cyanoguanidine group. gpatindia.com Deviations in these motifs, as seen in its impurities, can significantly alter the molecule's properties. gpatindia.comuomustansiriyah.edu.iq

Cimetidine: Contains an N-cyanoguanidine group, which is a highly polar group with specific hydrogen bonding capabilities essential for its antagonist activity. gpatindia.com

This compound: The key difference lies in the terminal polar group. Impurity B possesses a methyl carbamimidate group instead of the N-cyanoguanidine. This structural alteration changes the electronic distribution and hydrogen bonding potential of the molecule, which is hypothesized to affect its interaction with the H2 receptor. cleanchemlab.com

Cimetidine EP Impurity A: This impurity features a methylisothiourea group, representing another variation of the terminal polar moiety. veeprho.com

The imidazole ring and the thioether linkage are common to Cimetidine and many of its impurities, suggesting these are core structural elements derived from the synthetic pathway. ucl.ac.uk However, the variations in the terminal group and side-chain oxidation are critical differentiators that likely render the impurities pharmacologically distinct from the parent drug.

| Compound | Key Structural Motif 1 (Heterocycle) | Key Structural Motif 2 (Side Chain) | Key Structural Motif 3 (Polar Group) |

| Cimetidine | 5-Methylimidazole | -CH₂SCH₂CH₂- (Thioether) | N-Cyanoguanidine gpatindia.com |

| This compound | 5-Methylimidazole | -CH₂SCH₂CH₂- (Thioether) | Methyl Carbamimidate cleanchemlab.comalentris.org |

| Cimetidine EP Impurity A | 5-Methylimidazole | -CH₂SCH₂CH₂- (Thioether) | S-Methylisothiourea veeprho.com |

| Cimetidine EP Impurity E | 5-Methylimidazole | -CH₂S(O)CH₂CH₂- (Sulfoxide) | N-Cyanoguanidine |

In modern pharmaceutical development, computational (in silico) tools are increasingly used as a primary method for evaluating the potential toxicity of impurities. nih.gov This is particularly important for impurities present at low levels, where conducting extensive toxicological studies may not be feasible. The ICH M7 guideline on mutagenic impurities recommends a computational toxicology assessment using two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based. nih.gov

Expert Rule-Based Systems: These systems use a set of structural rules derived from known toxicological data and expert knowledge to identify structural alerts within a molecule that are associated with toxicity (e.g., mutagenicity). nih.gov

Statistical-Based (Q)SAR Models: Quantitative Structure-Activity Relationship models use statistical correlations between a set of chemical structures and their corresponding biological activities to predict the activity of new compounds. ceon.rs Tools like the OECD QSAR Toolbox are used to predict properties like genotoxicity for impurities. nih.gov

These in silico approaches are applied to impurities like this compound to:

Provide an early indication of potential genotoxic risk, guiding further analytical and toxicological testing. nih.gov

Help justify control strategies by predicting the potential harm of an impurity. lhasalimited.org

Reduce the need for extensive animal testing, aligning with ethical considerations and reducing costs. lhasalimited.orgresearchgate.net

The use of these predictive models allows for a risk-based approach to impurity management, ensuring patient safety while streamlining the drug development process. lhasalimited.orgijritcc.org

| In Silico Tool Type | Methodology | Application in Impurity Analysis |

| Expert Rule-Based Systems | Uses predefined structural rules and expert knowledge to identify toxicophores. nih.gov | Flags potential structural alerts for toxicities like mutagenicity. nih.gov |

| Statistical (Q)SAR Models | Employs statistical algorithms to correlate chemical structure with biological activity. ceon.rs | Predicts the probability of an impurity being toxic based on data from similar compounds. nih.gov |

| Molecular Docking | Simulates the interaction between a small molecule (impurity) and a biological target (receptor). jdigitaldiagnostics.com | Assesses potential binding affinity and interaction with unintended biological targets. ijritcc.orgjdigitaldiagnostics.com |

Future Directions and Research Gaps

Development of Novel Analytical Techniques for Trace Level Detection and Characterization

While current analytical methods are effective, there is a continuous drive to develop more sensitive and efficient techniques. Future research could focus on the development of ultra-high-performance liquid chromatography (UHPLC) methods for faster analysis times and better resolution. ijprajournal.com The use of high-resolution mass spectrometry (HRMS) can provide more detailed structural information, especially for novel or trace-level impurities. apacsci.com Additionally, the development of analytical methods for the ultra-trace level measurement of potential genotoxic impurities is an area of growing importance. nih.gov

Advanced Understanding of Complex Impurity Formation Mechanisms in Pharmaceutical Processes

A deeper understanding of the kinetics and thermodynamics of impurity formation can lead to more robust control strategies. mt.com This includes studying the impact of minor variations in raw materials and process conditions on the impurity profile. In-situ reaction monitoring techniques, such as ReactIR, can provide real-time data on the formation of impurities, allowing for a more dynamic and responsive approach to process control.

Strategies for Impurity Mitigation and Control in Large-Scale Manufacturing Processes

Scaling up a manufacturing process from the laboratory to an industrial scale can present new challenges in impurity control. grace.com Research into innovative purification techniques, such as continuous chromatography or specialized crystallization methods, could lead to more efficient removal of impurities at a large scale. The implementation of Quality by Design (QbD) principles can help in building quality into the manufacturing process from the outset, leading to a more consistent and well-controlled impurity profile. mt.com

Integration of Advanced Data Analytics and Chemometrics in Impurity Profiling

The large datasets generated during pharmaceutical development and manufacturing can be leveraged to gain new insights into impurity formation and control. mdpi.com Chemometrics, which involves the use of mathematical and statistical methods, can be applied to analyze complex analytical data from techniques like HPLC and spectroscopy. nih.govnih.gov This can help in identifying trends and correlations that may not be apparent from a simple analysis of the data. researchgate.net The use of predictive modeling and machine learning algorithms could also help in forecasting impurity levels based on process parameters, allowing for proactive control measures. apacsci.com

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Cimetidine EP Impurity B in pharmaceutical formulations?

-

Methodology : High-performance liquid chromatography (HPLC) with UV detection is the standard method. The USP monograph for cimetidine specifies using a relative response factor (RRF) to calculate impurity levels. For example, the formula:

where and are cimetidine concentrations in standard and test solutions, and , are peak responses .

-

Critical Considerations : Ensure method validation per ICH Q2(R1) for specificity, linearity, and precision. Cross-reference with mass spectrometry (LC-MS) for structural confirmation if discrepancies arise .

Q. How is the synthesis pathway of this compound characterized, and what intermediates are critical for its formation?

- Methodology : Trace the synthetic route using forced degradation studies (e.g., acid/base hydrolysis, oxidation). For example, oxidation of cimetidine’s thioether group may generate sulfoxide derivatives, a common impurity pathway. Use nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to identify intermediates .

- Data Interpretation : Compare retention times and spectral data with known impurities. Note that batch-to-batch variability in starting materials or reaction conditions can alter impurity profiles .

Q. What regulatory thresholds apply to this compound, and how are these justified in compliance with ICH guidelines?

- Guidelines : ICH Q3B(R2) mandates that unidentified impurities ≤0.10% and total impurities ≤1.0% are acceptable for drugs with a maximum daily dose ≤2 g. Justification requires toxicological risk assessments, including Ames testing for mutagenicity .

- Documentation : Include impurity fate studies (e.g., purge factors during synthesis) and reference ICH M7(R1) for mutagenic impurities if structural alerts are present .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data between HPLC and LC-MS methods?

- Methodology : Perform mass balance studies to reconcile discrepancies. For example, if LC-MS detects an impurity not observed in HPLC, assess ionization efficiency or matrix effects. Use orthogonal methods like capillary electrophoresis (CE) for cross-validation .

- Case Study : In one study, sulfoxide impurities showed poor UV absorbance but strong MS signals, necessitating RRF adjustments in HPLC calculations .

Q. What experimental strategies are effective in elucidating the metabolic pathways of this compound in vivo?

- Approach : Use radiolabeled cimetidine (e.g., ) in animal models to track impurity metabolites. Liver microsome assays can identify cytochrome P450 (CYP)-mediated transformations. Key metabolites to monitor include cimetidine sulfoxide and hydroxylated derivatives .

- Data Analysis : Correlate metabolite profiles with toxicity endpoints (e.g., reproductive impairments in rats) to assess clinical relevance .

Q. How can researchers develop a stability-indicating method for this compound under varied storage conditions?

- Protocol : Subject cimetidine formulations to accelerated stability conditions (40°C/75% RH for 6 months). Use design-of-experiment (DoE) models to evaluate degradation kinetics. Monitor impurity levels and degradation products via HPLC-MS .

- Validation : Include robustness testing for pH, temperature, and mobile phase variations. Refer to ICH Q1A(R2) for stability testing criteria .

Q. What challenges arise in synthesizing reference standards for this compound, and how are they addressed?

- Challenges : Difficulty in isolating low-abundance impurities or replicating stereochemistry. For example, nitrosamine analogs may require custom synthesis under inert conditions .

- Solutions : Use preparative chromatography for isolation. If synthesis is unfeasible, justify via computational modeling (e.g., quantum mechanics to predict reactivity) or literature evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。